N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide
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Overview
Description
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide is a complex organic compound with a molecular formula of C26H56N4O3. This compound is known for its unique structure, which includes multiple amino groups and a long hydrocarbon chain. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with tetraethylenepentamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides[][5].
Scientific Research Applications
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of cell signaling pathways and as a probe for investigating protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the formulation of surfactants and emulsifiers for industrial applications.
Mechanism of Action
The mechanism of action of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. This can result in changes in cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide
- Ethanol, 2-[(2-aminoethyl)amino]-
- N,N-di(2-aminoethyl)-1,2-ethanediamine
Uniqueness
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide is unique due to its long hydrocarbon chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic molecules are required, such as in the formulation of surfactants and emulsifiers .
Properties
CAS No. |
93942-18-8 |
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Molecular Formula |
C26H55N5O |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H55N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32)/b10-9+ |
InChI Key |
SXOWMZMPDLJQJP-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |
Origin of Product |
United States |
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